molecular formula C13H11BrN2O2 B8758148 N-benzyl-5-bromo-2-nitroaniline

N-benzyl-5-bromo-2-nitroaniline

Cat. No. B8758148
M. Wt: 307.14 g/mol
InChI Key: UDRFLWCJBHSUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-bromo-2-nitroaniline is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-5-bromo-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-5-bromo-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-benzyl-5-bromo-2-nitroaniline

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

N-benzyl-5-bromo-2-nitroaniline

InChI

InChI=1S/C13H11BrN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

UDRFLWCJBHSUQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (500 mg, 2.27 mmol) in DMF (6 mL) were added phenylmethanamine (268 mg, 2.5 mmol) and TEA (345 mg, 3.4 mmol). The reaction mixture was stirred at 120° C. for 30 min under microwave. The reaction solution was diluted with water (40 mL), and the resulting precipitate was collected by filtration, washed with water and dried in vacuo. The crude product was used in next step without further purification. LCMS (m/z): 307.1/308.1 [M+H]+/[M+2H]+
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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